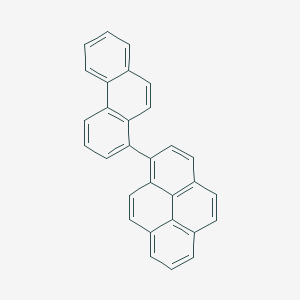
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is a complex organic compound with a unique structure characterized by multiple methyl groups and hydroxyl groups. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol typically involves multi-step organic reactions. The process begins with the preparation of the base octadecane structure, followed by the introduction of methyl groups at specific positions. The hydroxyl groups are then added through controlled oxidation reactions. Common reagents used in these reactions include methylating agents and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and selective oxidation. The process is optimized to ensure high yield and purity, often employing advanced purification methods such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, yielding simpler hydrocarbons.
Substitution: Methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10,14-Tetramethyloctadecane: Similar structure but lacks the hydroxyl groups.
2,6,10-Trimethyltetradecane: Shorter carbon chain and fewer methyl groups.
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: Contains double bonds and a formate group.
Uniqueness
2,10,12,16-Tetramethyloctadecane-1,3,5,11,15,17-hexol is unique due to its combination of multiple methyl and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112669-89-3 |
|---|---|
Molekularformel |
C22H46O6 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
2,10,12,16-tetramethyloctadecane-1,3,5,11,15,17-hexol |
InChI |
InChI=1S/C22H46O6/c1-14(8-6-7-9-19(25)12-21(27)16(3)13-23)22(28)15(2)10-11-20(26)17(4)18(5)24/h14-28H,6-13H2,1-5H3 |
InChI-Schlüssel |
OAVXHIIIKHXKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC(CC(C(C)CO)O)O)C(C(C)CCC(C(C)C(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


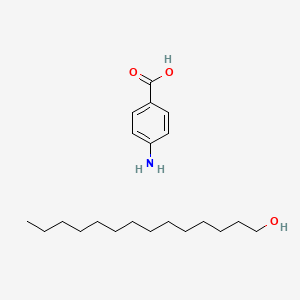
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
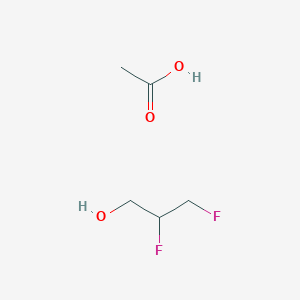

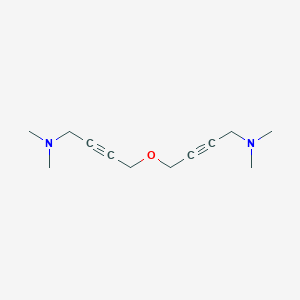
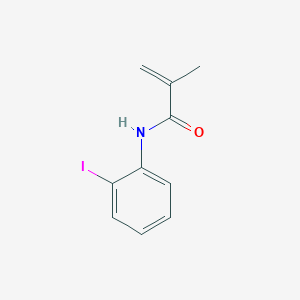
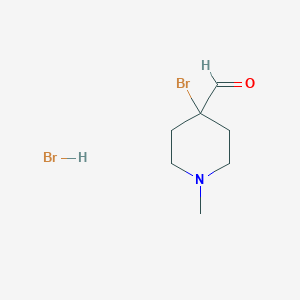
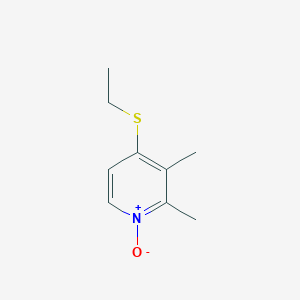
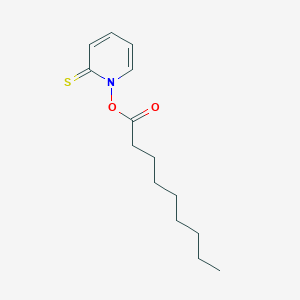


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)

